4-bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole
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Overview
Description
4-Bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole is a heterocyclic compound with the molecular formula C7H10BrClN2. This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The presence of bromine, chlorine, and methyl groups in its structure makes it a valuable intermediate in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromo-3-methyl-1-propyl-1H-pyrazole with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and halogenation steps. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 4-Bromo-5-chloro-1-methyl-1H-pyrazole
- 4-Bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole
- 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Comparison: Compared to similar compounds, 4-bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10BrClN2 |
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Molecular Weight |
237.52 g/mol |
IUPAC Name |
4-bromo-5-chloro-3-methyl-1-propylpyrazole |
InChI |
InChI=1S/C7H10BrClN2/c1-3-4-11-7(9)6(8)5(2)10-11/h3-4H2,1-2H3 |
InChI Key |
FTZBEPYEGCIQSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)Br)Cl |
Origin of Product |
United States |
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